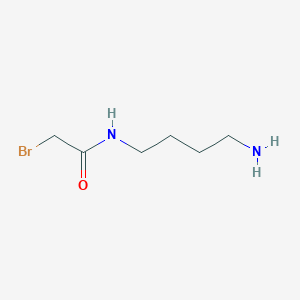
N-(4-aminobutyl)-2-bromoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-aminobutyl)-2-bromoacetamide: is an organic compound that features a bromine atom attached to an acetamide group, which is further connected to a 4-aminobutyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminobutyl)-2-bromoacetamide typically involves the reaction of 4-aminobutylamine with bromoacetyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-aminobutylamine+bromoacetyl bromide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions: N-(4-aminobutyl)-2-bromoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield N-(4-aminobutyl)-2-azidoacetamide.
科学研究应用
Chemistry: N-(4-aminobutyl)-2-bromoacetamide is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.
Medicine: this compound has potential applications in drug development. It can be used to synthesize bioactive molecules that may exhibit therapeutic properties, such as antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of N-(4-aminobutyl)-2-bromoacetamide involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromine atom acts as a leaving group, allowing the formation of a covalent bond between the acetamide group and the nucleophile. This reactivity is crucial for its applications in modifying biomolecules and synthesizing new compounds.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its action depend on the specific application and the nature of the target molecule.
相似化合物的比较
N-(4-aminobutyl)acetamide: This compound lacks the bromine atom and has different reactivity and applications.
N-(4-aminobutyl)-N-ethylisoluminol: This compound is used in chemiluminescent applications and has different functional groups compared to N-(4-aminobutyl)-2-bromoacetamide.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity, making it suitable for various chemical modifications and applications. Its ability to undergo substitution reactions with nucleophiles distinguishes it from other similar compounds.
属性
分子式 |
C6H13BrN2O |
|---|---|
分子量 |
209.08 g/mol |
IUPAC 名称 |
N-(4-aminobutyl)-2-bromoacetamide |
InChI |
InChI=1S/C6H13BrN2O/c7-5-6(10)9-4-2-1-3-8/h1-5,8H2,(H,9,10) |
InChI 键 |
WNGZQMKZVLWGOD-UHFFFAOYSA-N |
规范 SMILES |
C(CCNC(=O)CBr)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


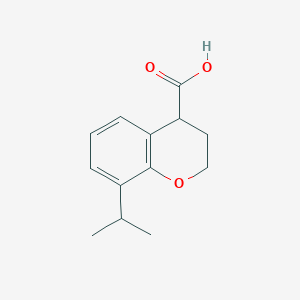

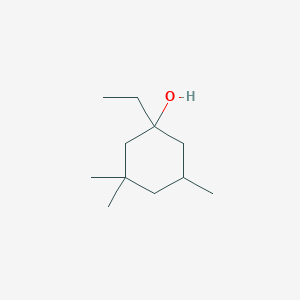


![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13195406.png)
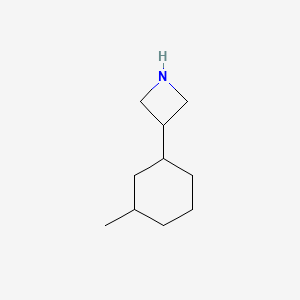
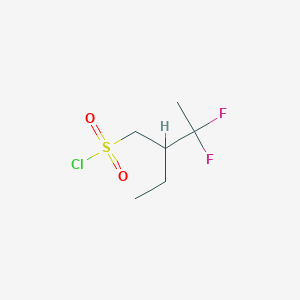
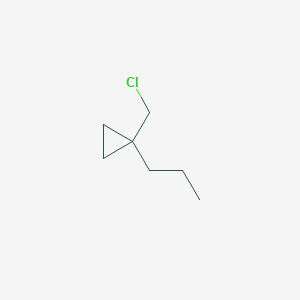
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)
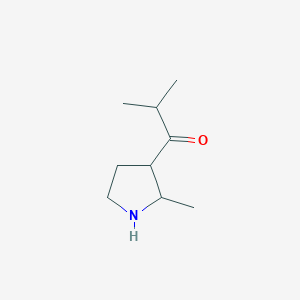
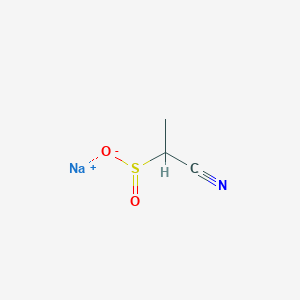
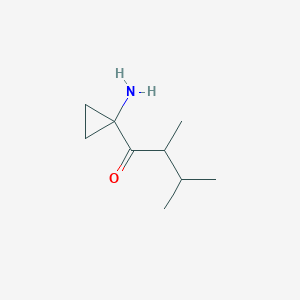
![3-[(4-Tert-butylbenzyl)amino]propanoic acid](/img/structure/B13195439.png)
